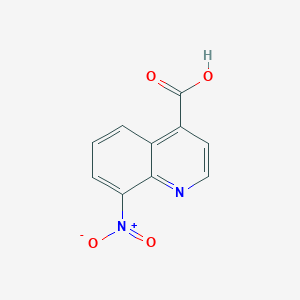

8-Nitroquinoline-4-carboxylic acid

Description

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. frontiersin.org This fused bicyclic structure, also known as benzo[b]pyridine, serves as a fundamental building block, or "scaffold," in the field of heterocyclic chemistry. frontiersin.orgorientjchem.org The quinoline scaffold is considered a "privileged structure" in medicinal and pharmaceutical chemistry due to the diverse pharmacological activities exhibited by its derivatives. orientjchem.orgbohrium.com Its unique structural features and the ability to be functionalized at various positions on its rings make it a versatile tool for designing and synthesizing novel bioactive compounds. frontiersin.orgnih.gov

The significance of the quinoline moiety stems from its presence in numerous natural products, particularly alkaloids, and a wide array of synthetic compounds with therapeutic applications. frontiersin.orgbohrium.com Derivatives of quinoline have been extensively developed for a broad spectrum of pharmacological responses, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities. orientjchem.orgnih.gov The structural versatility of the quinoline nucleus allows chemists to fine-tune the properties of its derivatives to achieve targeted biological activity, making it a subject of continuous interest in drug discovery and development research. benthamdirect.comacs.org

Overview of Nitroquinoline Derivatives in Synthetic and Mechanistic Studies

The introduction of a nitro group (–NO₂) onto the quinoline scaffold creates a class of compounds known as nitroquinolines, which possess distinct chemical reactivity and are valuable intermediates in synthetic and mechanistic studies. The nitro group is strongly electron-withdrawing, which significantly activates the quinoline ring system towards nucleophilic attack. nih.gov This activation is a key feature utilized in various chemical transformations.

The position of the nitro group on the quinoline ring dictates the molecule's reactivity. For instance, the presence of a nitro group can facilitate the nucleophilic substitution of other groups on the ring or even the displacement of an aromatic hydrogen atom (a reaction known as Vicarious Nucleophilic Substitution). nih.gov Researchers have studied the reactivity of various nitroquinolones, demonstrating that the nitro group can enable regioselective functionalization, allowing for the introduction of diverse functional groups at specific positions. nih.gov Furthermore, the nitro group itself can be chemically transformed into other useful functionalities, such as an amino group, which further expands the synthetic utility of nitroquinoline derivatives. nih.gov These properties make nitroquinolines crucial precursors in the synthesis of more complex, polyfunctional quinoline-based molecules. nih.govnih.gov

Research Trajectories for 8-Nitroquinoline-4-carboxylic Acid

This compound is a specific derivative that combines the structural features of the quinoline scaffold, the reactivity of a nitro group, and the functionality of a carboxylic acid. Quinoline-4-carboxylic acids, in general, are an important series of derivatives known for their diverse medicinal properties and their role as intermediates in the synthesis of other bioactive compounds. nih.govresearchgate.net The Doebner reaction and the Pfitzinger reaction are classical methods for synthesizing the quinoline-4-carboxylic acid core. nih.govresearchgate.net

Research into this compound is likely to explore several key trajectories. One area of focus is its use as a synthetic intermediate. The nitro group at the 8-position can be reduced to form 8-aminoquinoline-4-carboxylic acid, a potentially valuable building block for creating novel chelating agents or more complex pharmaceutical compounds. The carboxylic acid group at the 4-position provides a handle for forming amides, esters, and other derivatives, allowing for the construction of compound libraries for biological screening. researchgate.net Another research avenue involves investigating the direct biological activities of the molecule, leveraging the known pharmacological profiles of both nitroaromatics and quinoline carboxylic acids. Studies could explore its potential as an antimicrobial or anticancer agent, given that these activities are common among related quinoline derivatives. researchgate.netmdpi.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 121689-22-3 chemical-suppliers.eu |

| Molecular Formula | C₁₀H₆N₂O₄ |

| Molecular Weight | 218.17 g/mol |

| Common Synonyms | 8-nitro-4-quinolinecarboxylic acid |

| Parent Class | Quinoline Carboxylic Acids hmdb.ca |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-nitroquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-10(14)7-4-5-11-9-6(7)2-1-3-8(9)12(15)16/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRCVWMWVBLLBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Nitroquinoline 4 Carboxylic Acid and Its Analogues

Classical and Contemporary Synthetic Routes to the Quinoline (B57606) Core

The quinoline scaffold is a privileged structure in medicinal and industrial chemistry. nih.gov Over the centuries, several named reactions have been developed for its synthesis, each with distinct advantages and applications.

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger in 1886, is a highly effective method for directly synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group under basic conditions. wikipedia.orgjocpr.com

The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently tautomerizes to an enamine. The enamine undergoes an intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid. wikipedia.org This reaction is particularly valuable as it directly installs the required carboxylic acid at the C-4 position. An improved Pfitzinger reaction has been developed using TMSCl, which promotes esterification and cyclization in a one-step cascade process under mild conditions. exlibrisgroup.com

The Skraup synthesis, reported by Czech chemist Zdenko Hans Skraup in 1880, is a classic method for producing the parent quinoline ring. nih.govwikipedia.org The archetypal reaction involves heating aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgvedantu.com The reaction is notoriously exothermic and often requires a moderator, such as ferrous sulfate, to prevent it from becoming violent. wikipedia.orgorgsyn.org The mechanism proceeds through the dehydration of glycerol to acrolein, followed by a conjugate addition of aniline, acid-catalyzed cyclization, and finally, oxidation to form the aromatic quinoline ring. vedantu.comuop.edu.pk

A significant and more versatile modification is the Doebner-Miller reaction. nih.govwikipedia.org This reaction, also known as the Skraup-Doebner-Von Miller synthesis, reacts an aniline with α,β-unsaturated carbonyl compounds. wikipedia.org This approach allows for the synthesis of a wider variety of substituted quinolines. nih.govlookchem.com The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org While the precise mechanism has been a subject of debate, it is generally understood to involve the conjugate addition of the aniline to the α,β-unsaturated system, followed by cyclization and oxidation. wikipedia.orgacs.org

Table 1: Comparison of Key Quinoline Synthesis Reactions

| Reaction | Starting Materials | Key Product Feature | Conditions |

|---|---|---|---|

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Quinoline-4-carboxylic acid | Basic |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Unsubstituted Quinoline | Strong Acid, High Temperature |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinolines | Acidic (Lewis or Brønsted) |

Modern synthetic chemistry often favors multi-component reactions due to their efficiency and atom economy. Several three-component strategies exist for quinoline synthesis. The Doebner reaction, a variation of the Doebner-Miller, combines an aniline, an aldehyde, and pyruvic acid to directly yield 2-substituted quinoline-4-carboxylic acids. nih.govnih.gov

Another prominent example is the Povarov reaction, which involves the three-component reaction of an aniline, an aldehyde, and an alkene to form a tetrahydroquinoline intermediate, which is then oxidized to the quinoline. iipseries.orgnih.gov These methods provide rapid access to complex quinoline structures from simple precursors.

Strategies for Introducing and Modifying the Nitro Functionality

Once the quinoline or quinoline-4-carboxylic acid core is established, the next crucial step is the introduction of the nitro group at the C-8 position. This is typically achieved through electrophilic aromatic substitution.

The nitration of quinoline requires vigorous conditions, typically a mixture of fuming nitric acid and concentrated sulfuric acid. uop.edu.pkresearchgate.net The strong acidic medium protonates the nitrogen atom of the quinoline ring, forming the quinolinium ion. This protonation deactivates the pyridine (B92270) ring towards electrophilic attack even more strongly than it already is. Consequently, electrophilic substitution occurs exclusively on the benzene (B151609) ring. stackexchange.com

Attack on the quinolinium ion leads to a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). uop.edu.pkchegg.com Kinetic studies have confirmed that the quinolinium ion is the reacting species. stackexchange.com The reaction at 0°C typically yields 5-nitroquinoline and 8-nitroquinoline in an approximate ratio of 52:48. stackexchange.com Separating these two isomers is a necessary subsequent step. When the C-5 and C-8 positions are blocked, the quinoline ring becomes extremely resistant to nitration. stackexchange.com

Table 2: Regioselectivity in the Nitration of Quinoline

| Substrate | Reagents | Position of Nitration | Product Distribution |

|---|---|---|---|

| Quinoline | Fuming HNO₃ / Concentrated H₂SO₄ | C-5 and C-8 | ~52% 5-Nitroquinoline, ~48% 8-Nitroquinoline stackexchange.com |

Targeted Synthesis of Substituted 8-Nitroquinoline-4-carboxylic Acid Derivatives

The targeted synthesis of this compound requires a strategic combination of the ring-forming and functionalization reactions described above. There are two primary logical pathways to approach this target.

The first strategy involves synthesizing quinoline-4-carboxylic acid first, for instance via the Pfitzinger reaction. This would be followed by the challenging nitration step, which would produce a mixture of 5-nitro- and this compound, requiring subsequent purification to isolate the desired 8-nitro isomer.

A second, potentially more controlled, strategy involves introducing the nitro group onto a simpler quinoline precursor before modifying the C-4 substituent. For example, a study on the synthesis of the isomeric 8-nitroquinoline-2-carboxylic acid optimized a route that involved the nitration of 2-methylquinoline, followed by separation of the 5-nitro and 8-nitro isomers, and subsequent oxidation of the methyl group to a carboxylic acid. researchgate.net A similar pathway could be envisioned for the 4-carboxylic acid derivative, starting with the nitration of 4-methylquinoline (B147181) (lepidine).

Table 3: Potential Synthetic Strategies for this compound

| Strategy | Step 1 | Step 2 | Step 3 |

|---|---|---|---|

| A: Nitrate Last | Pfitzinger reaction (Isatin + Pyruvic acid) to form Quinoline-4-carboxylic acid. | Nitration with mixed acids. | Separation of 5-nitro and 8-nitro isomers. |

| B: Oxidize Last | Synthesis of 4-methylquinoline (e.g., Doebner-Miller). | Nitration with mixed acids. | Separation of isomers and oxidation of the 4-methyl group to a carboxylic acid. |

The synthesis of various substituted 8-nitroquinolines has been reported, highlighting the modularity of these approaches. For instance, 2-styryl-8-nitroquinolines have been synthesized by condensing 2-methyl-8-nitroquinoline (B1328908) with substituted aldehydes, demonstrating that the 8-nitroquinoline core can serve as a platform for further elaboration. acs.org

Synthesis of 2-(Furan-2-yl)-6-nitroquinoline-4-carboxylic Acid

The synthesis of 2-(furan-2-yl)-6-nitroquinoline-4-carboxylic acid can be accomplished through classical methods such as the Doebner and Pfitzinger reactions.

The Doebner reaction offers a three-component coupling strategy. In a typical approach, an appropriately substituted arylaldehyde, a p-amino-acetophenone, and pyruvic acid are condensed to form the quinoline-4-carboxylic acid core. To obtain the 6-nitro derivative, 4-nitroaniline (B120555) can be utilized as the amine component. The reaction with furfural (B47365) (a furan-containing aldehyde) and pyruvic acid would then lead to the desired 2-(furan-2-yl)-6-nitroquinoline-4-carboxylic acid.

Alternatively, the Pfitzinger reaction provides a route starting from isatin or a substituted isatin. For the synthesis of the target compound, 5-nitroisatin (B147319) would be reacted with 2-acetylfuran (B1664036) in an alkaline medium. The base facilitates the opening of the isatin ring, which then condenses with the methyl ketone of 2-acetylfuran to form the quinoline ring system.

A study on the synthesis of related 2-methyl-6-nitroquinoline (B57331) via a Doebner-von Miller reaction, a variation of the Skraup synthesis, utilized 4-nitroaniline and crotonaldehyde. This reaction, conducted under reflux in the presence of concentrated HCl, yielded the product which was then neutralized and recrystallized. The use of a silica-functionalized magnetite nanoparticle catalyst in this reaction has been shown to significantly improve the yield from 47% to 81% and reduce the reaction time from 110 to 80 minutes, demonstrating the potential for catalytic enhancement in these classical reactions. nih.gov

Synthesis of 4-Hydroxy-8-nitroquinoline-3-carboxylic Acid

The synthesis of 4-hydroxy-8-nitroquinoline-3-carboxylic acid is commonly achieved through the Conrad-Limpach-Knorr synthesis or the Gould-Jacobs reaction . Both methods rely on the cyclization of an aniline derivative with a β-dicarbonyl compound.

In the Conrad-Limpach synthesis , an aniline is condensed with a β-ketoester. To produce 4-hydroxy-8-nitroquinoline-3-carboxylic acid, 2-nitroaniline (B44862) would be reacted with diethyl malonate. The initial condensation forms an enamine, which upon heating at high temperatures (around 250 °C), undergoes cyclization to yield the 4-hydroxyquinoline (B1666331) derivative. wikipedia.orgsynarchive.comjptcp.comnih.govresearchgate.net

The Gould-Jacobs reaction provides an alternative route where an aniline is reacted with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. The reaction with 2-nitroaniline would proceed through a substitution reaction followed by a thermally induced cyclization to form the ethyl ester of 4-hydroxy-8-nitroquinoline-3-carboxylic acid. Subsequent hydrolysis of the ester group yields the final carboxylic acid. wikipedia.orgablelab.eunih.gov

A documented synthesis for the related 4-hydroxy-7-nitroquinoline-3-carboxylic acid involves the hydrolysis of a precursor by refluxing with 2 M NaOH for 45 minutes, followed by acidification to precipitate the product, achieving an 88% yield. This suggests that a similar final deprotection step could be applicable for the 8-nitro isomer.

Selective Synthesis of Other Nitroquinoline-Carboxylic Acid Isomers

The selective synthesis of various nitroquinoline-carboxylic acid isomers is primarily dictated by the substitution pattern of the starting aniline derivative in classical quinoline syntheses like the Doebner, Pfitzinger, and Skraup reactions.

For instance, to synthesize a 5-nitroquinoline-4-carboxylic acid , one would start with 3-nitroaniline (B104315) in a Doebner reaction with an appropriate aldehyde and pyruvic acid. Similarly, in a Pfitzinger reaction, the use of 4-nitroisatin would lead to a 5-nitroquinoline derivative.

To obtain a 7-nitroquinoline-4-carboxylic acid , 4-nitroaniline would be the starting material in a Doebner-type synthesis. The regioselectivity of the cyclization is directed by the position of the nitro group on the aniline ring.

A practical example of achieving selectivity is the synthesis of 7-methyl-8-nitroquinoline. This was accomplished through a two-step process starting with m-toluidine (B57737) in a Skraup reaction to produce a mixture of 5- and 7-methylquinolines. This mixture was then subjected to nitration using fuming nitric acid and sulfuric acid, which selectively yielded 7-methyl-8-nitroquinoline. beilstein-journals.org This demonstrates that a combination of cyclization and subsequent electrophilic substitution can be a powerful strategy for accessing specific isomers.

Advanced Synthetic Techniques and Optimization

To address the often harsh conditions, long reaction times, and moderate yields of classical quinoline syntheses, modern techniques such as microwave-assisted synthesis, continuous flow chemistry, and advanced catalytic methods are being increasingly employed.

Microwave-Assisted Synthesis Approaches

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. technologynetworks.comnih.govmdpi.combeilstein-journals.org

In the context of quinoline synthesis, microwave assistance has been successfully applied to the Gould-Jacobs reaction. For example, the reaction of anilines with diethyl ethoxymethylenemalonate can be significantly accelerated. Studies have shown that heating the reaction mixture with microwaves to temperatures above the boiling point of the reactants can drastically shorten reaction times and improve yields. One study demonstrated that by increasing the reaction temperature from 250 °C to 300 °C under microwave irradiation, the yield of the quinoline product could be increased, although a balance between temperature and reaction time is crucial to avoid degradation. ablelab.euresearchgate.net

The following table illustrates the impact of microwave assistance on the Gould-Jacobs reaction, comparing reaction time and yield at different temperatures.

| Entry | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 250 | 10 | 37 |

| 2 | 300 | 5 | 47 |

| 3 | 300 | 10 | 28 |

This table is based on data for a model Gould-Jacobs reaction and serves as an illustration of the general effects of microwave heating.

Continuous Flow Chemistry Applications in Industrial Production

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced safety, scalability, and process control, which are particularly valuable for industrial production. researchgate.netvapourtec.comacs.orgresearchgate.netazolifesciences.com This technology is especially advantageous for highly exothermic and potentially hazardous reactions, such as nitrations.

In the synthesis of nitroaromatic compounds, flow reactors allow for precise control of reaction temperature and stoichiometry by manipulating flow rates and utilizing efficient cooling systems. The small reactor volume at any given time significantly minimizes the risk of thermal runaways. nih.govvapourtec.com For the industrial production of nitroquinoline derivatives, a continuous flow process would involve pumping streams of the quinoline precursor and the nitrating agent (e.g., a mixture of nitric and sulfuric acid) through a reactor where they mix and react under controlled conditions. The product stream is then continuously collected.

The generation of various substituted quinolines has been demonstrated with throughputs of over one gram per hour using continuous photochemical processes, highlighting the potential for scalable manufacturing. researchgate.netvapourtec.com

Catalytic Methods for Enhanced Synthesis Efficiency

The use of catalysts, particularly transition metals like palladium, has revolutionized the synthesis of heterocyclic compounds, including quinolines. Palladium-catalyzed reactions often proceed under milder conditions and with higher efficiency and selectivity compared to traditional methods. rsc.orgacs.orgnih.govnih.govacs.org

Several palladium-catalyzed methodologies for quinoline synthesis have been developed. One approach involves the oxidative cyclization of aryl allyl alcohols and anilines. For instance, the reaction of aniline with cinnamic alcohol catalyzed by palladium acetate (B1210297) in DMSO at 130 °C can produce 2-phenylquinoline (B181262) in good yield without the need for acids or bases. rsc.org This methodology has been shown to tolerate various functional groups, including nitro groups and furyl moieties.

Another strategy involves the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which proceeds through a sequential denitrogenative addition and intramolecular cyclization to afford quinolines in moderate to good yields. nih.gov Furthermore, palladium catalysis can be employed for the C-H arylation of quinoline N-oxides, with the potential for high regioselectivity. acs.org

The following table summarizes different palladium catalysts and their effectiveness in a model quinoline synthesis.

| Entry | Palladium Catalyst | Yield (%) |

|---|---|---|

| 1 | Pd(OAc)₂ | 85 |

| 2 | Pd(TFA)₂ | <10 |

| 3 | PdCl₂ | <10 |

| 4 | Pd₂(dba)₃ | 75 |

This table is based on data for a model palladium-catalyzed quinoline synthesis and illustrates the influence of the catalyst on the reaction outcome.

Reaction Chemistry and Derivatization Strategies of 8 Nitroquinoline 4 Carboxylic Acid

Chemical Transformations of the Nitro Group

The nitro group at the 8-position of the quinoline (B57606) ring is a key site for chemical modification, primarily through reduction reactions that yield the corresponding amino derivative. This transformation is fundamental in the synthesis of various biologically active molecules.

The conversion of the 8-nitro group to an 8-amino group is a common and crucial chemical transformation. This reaction opens the door to a wide range of further derivatizations, such as amide bond formation. wikipedia.org

One of the classic methods for this reduction involves the use of a metal in the presence of acid. For instance, the reduction of 8-nitroquinoline (B147351) can be effectively achieved using tin powder in the presence of hydrochloric acid to produce 8-aminoquinoline (B160924). wikipedia.org A similar method utilizing stannous chloride (tin(II) chloride) in an acidic medium is also a well-established procedure for the reduction of aromatic nitro compounds.

Catalytic hydrogenation is another powerful and clean method for reducing the nitro group. This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is generally carried out under pressure and at a controlled temperature. While the hydrogenation of carboxylic acids to alcohols is a challenging reaction that often requires harsh conditions, the reduction of a nitro group is typically more facile and can often be achieved selectively under milder conditions, leaving the carboxylic acid group intact. rsc.orgrsc.orgyoutube.com

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Description | Product |

|---|---|---|

| Sn / HCl | Tin metal in hydrochloric acid | 8-Aminoquinoline-4-carboxylic acid |

| SnCl₂ / HCl | Stannous chloride in hydrochloric acid | 8-Aminoquinoline-4-carboxylic acid |

| H₂ / Pd/C | Catalytic hydrogenation with Palladium on Carbon | 8-Aminoquinoline-4-carboxylic acid |

| H₂ / Pt/C | Catalytic hydrogenation with Platinum on Carbon | 8-Aminoquinoline-4-carboxylic acid |

The bioreduction of nitroaromatic compounds, often carried out by microorganisms or purified enzymes (nitroreductases), proceeds through a series of reactive intermediates. While specific studies on the bioreduction of 8-nitroquinoline-4-carboxylic acid are not extensively detailed in readily available literature, the general pathway for nitroaromatic compounds is well-understood.

The process involves a stepwise reduction of the nitro group (-NO₂) via single-electron transfers. The initial reduction forms a nitroso intermediate (-NO), which is then further reduced to a hydroxylamino intermediate (-NHOH). Both of these intermediates are highly reactive electrophiles. The final step is the reduction of the hydroxylamino group to the stable amino group (-NH₂). These reactive intermediates, particularly the hydroxylamino derivative, are often implicated in the biological mechanisms of action of nitroaromatic compounds, as they can form covalent adducts with cellular macromolecules like DNA and proteins.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position offers a versatile handle for a variety of derivatization strategies, including esterification, amide formation, and alkylation. These modifications are essential for modulating the physicochemical properties and biological activities of the parent molecule.

Esterification is a fundamental reaction of carboxylic acids. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For this compound, this reaction would produce the corresponding 8-nitroquinoline-4-carboxylate ester. The reaction is reversible, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed. This method allows for the synthesis of a wide variety of esters (e.g., methyl, ethyl, propyl esters) by choosing the appropriate alcohol.

The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient because the basic amine deprotonates the acidic carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.org To overcome this, coupling agents are used to activate the carboxylic acid.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are highly effective for this purpose. chemistrysteps.comnih.gov The mechanism involves the carboxylic acid adding to the carbodiimide, which converts the hydroxyl group into a good leaving group. libretexts.orgyoutube.com The amine can then act as a nucleophile, attacking the activated carbonyl carbon and displacing the leaving group (a urea (B33335) derivative) to form the amide bond. libretexts.orgchemistrysteps.com These reactions are typically run at room temperature and can provide good to excellent yields. chemistrysteps.comnih.gov Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be included to improve efficiency and suppress side reactions, especially when coupling with less reactive amines. nih.gov This method is widely used in peptide synthesis and medicinal chemistry. nih.gov

Table 2: Common Reagents for Amide Formation

| Reagent | Full Name | Role | Byproduct |

|---|---|---|---|

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Coupling Agent | Water-soluble urea |

| DCC | N,N'-Dicyclohexylcarbodiimide | Coupling Agent | Dicyclohexylurea (DCU) |

| HOBt | 1-Hydroxybenzotriazole | Additive (suppresses side reactions) | - |

Alkylation provides another route to ester derivatives, most notably methyl esters, through reaction with diazomethane (B1218177) (CH₂N₂). ntu.edu.sglibretexts.org This reaction is known for being very mild and producing excellent yields. ntu.edu.sgmasterorganicchemistry.com The process is a two-step mechanism: first, the carboxylic acid protonates the diazomethane to form a carboxylate anion and a highly unstable methyldiazonium cation. ntu.edu.sglibretexts.orgmasterorganicchemistry.com In the second step, the carboxylate anion acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the cation and displacing nitrogen gas (N₂), an excellent leaving group. ntu.edu.sglibretexts.org This reaction is often performed by adding a solution of diazomethane to the carboxylic acid until the characteristic yellow color of diazomethane persists. masterorganicchemistry.com Despite its efficiency, diazomethane is highly toxic and potentially explosive, requiring careful handling with specialized glassware. ntu.edu.sg

Quinoline Ring System Functionalization

The reactivity of the this compound core is dominated by the electronic properties of the nitro and carboxylic acid groups. These substituents profoundly influence the outcomes of substitution reactions on the quinoline ring.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the this compound molecule is a challenging transformation. The reaction involves an electrophile replacing a hydrogen atom on the aromatic ring. masterorganicchemistry.com The presence of two strong electron-withdrawing groups—the carboxylic acid at position 4 and the nitro group at position 8—significantly deactivates the quinoline ring system towards attack by electrophiles. numberanalytics.com

The general mechanism for EAS proceeds through a high-energy carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.org The electron-withdrawing nature of the nitro and carboxyl groups destabilizes this intermediate, thus slowing down the reaction rate and often requiring harsh reaction conditions. numberanalytics.comlibretexts.org

The directing effect of these substituents is also critical. An electrophile attacks the aromatic ring to form a resonance-stabilized intermediate. masterorganicchemistry.com In quinoline, electrophilic attack is generally preferred on the benzene (B151609) ring portion. The nitro group at the C-8 position directs incoming electrophiles primarily to the C-5 and C-7 positions (ortho and para to the nitro group, but meta to the quinoline nitrogen). Simultaneously, the carboxylic acid group at the C-4 position directs incoming electrophiles to the C-6 and C-8 positions. The combined deactivating properties make predicting the precise outcome complex, though substitution, if it occurs, would likely favor positions least deactivated by the combined electronic effects. For instance, nitration of less deactivated quinolines, such as methylquinoline, demonstrates preferential substitution to form nitro derivatives. libretexts.org

Nucleophilic Displacement of Aromatic Hydrogen in Nitroquinolines

In stark contrast to its deactivation towards electrophiles, the nitro group on the quinoline ring powerfully activates it for nucleophilic aromatic substitution of hydrogen (SNAr-H). nih.gov This is particularly true for reactions like the Vicarious Nucleophilic Substitution (VNS), where a nucleophile bearing a leaving group attacks the electron-deficient aromatic ring. kuleuven.be

The nitro group activates the ortho (C-7) and para (C-5) positions for nucleophilic attack. kuleuven.bemdpi.com The reaction proceeds through the formation of a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. mdpi.com Subsequent elimination restores the aromaticity of the ring system.

Research on the direct amination of nitroquinoline derivatives provides a clear example of this reactivity. In these studies, various nitroquinolines were treated with nucleophiles, leading to the substitution of a hydrogen atom. mdpi.comresearchgate.net For instance, the reaction of an 8-nitroquinoline derivative with 9H-carbazole resulted in the exclusive substitution at the C-7 position, demonstrating the high regioselectivity of the VNS reaction, which can be influenced by the nucleophile's size. mdpi.com

These findings highlight a key reactivity pattern: the electron-deficient nature of the 8-nitroquinoline system, which hinders electrophilic attack, facilitates nucleophilic substitution of hydrogen, providing a valuable pathway for C-N and C-C bond formation.

Table 1: Nucleophilic Aromatic Substitution of Hydrogen in Nitroquinoline Derivatives

| Starting Material | Nucleophile | Position of Substitution | Reaction Type | Reference |

|---|---|---|---|---|

| 8-Nitroquinoline derivative | 9H-carbazole | C-7 | VNS | mdpi.comresearchgate.net |

| 4-Chloro-8-nitroquinoline | 9H-carbazole | C-7 and C-4 | VNS and SNAr | mdpi.com |

| 5-Nitroquinoline (B147367) | Chloromethyl phenyl sulfone | C-6 (ortho) | VNS | kuleuven.be |

| 8-Nitroquinoline | Chloromethyl phenyl sulfone | C-7 (ortho) | VNS | kuleuven.be |

Photolabile Caging Group Development for Carboxylic Acids

The photosensitivity of nitroaromatic compounds has led to the development of photolabile protecting groups, or "caging" groups. These groups can be cleaved by light, allowing for the controlled release of biologically active molecules with high spatial and temporal precision.

Design and Synthesis of 8-Nitroquinoline-Based Caging Groups

Researchers have designed and synthesized 8-nitroquinoline-based photolabile protecting groups specifically for caging carboxylic acids. researchgate.net The goal of this research was to enhance photolysis efficiency compared to traditional caging groups. The synthesis of these novel cages often begins with precursors like 8-nitroquinaldine, which can be oxidized to the corresponding carboxylic acid. researchgate.net

A study detailed the synthesis of several derivatives to optimize properties such as absorption wavelength and quantum yield. Among the synthesized compounds, a 6-bromo-8-nitro-1,2-dihydroquinolinyl chromophore was identified as the most promising, exhibiting favorable characteristics for a photolabile caging group. researchgate.net

Photolysis Mechanisms and Quantum Yield Studies

The effectiveness of a caging group is determined by its photolysis properties, including its absorption maximum and quantum yield (Φ), which is the efficiency of a photochemical process. For 8-nitroquinoline-based cages, the photolysis mechanism involves the molecule absorbing a photon, which promotes it to an excited state. researchgate.net

Density functional theory (DFT) calculations have shown that the photolysis reaction for these quinoline-based cages is likely to proceed through a triplet excited state (T1). researchgate.net Under normal conditions, the reaction has a high energy barrier, but upon photo-excitation, the molecule can transition to the reactive triplet state, leading to the cleavage of the cage and release of the carboxylic acid. researchgate.net

The 6-bromo-8-nitro-1,2-dihydroquinolinyl derivative demonstrated an absorption maximum at 345 nm and a quantum yield of 0.003. researchgate.net While this quantum yield is modest compared to some other classes of caging groups like coumarins (which can have Φ up to 0.3), the tunability of the quinoline system offers potential for further optimization. researchgate.netwiley-vch.de The introduction of different substituents can shift the absorption wavelength and influence the quantum yield. wiley-vch.denih.gov

Table 2: Photochemical Properties of Selected Caging Groups

| Caging Group Family | Derivative Example | Max. Absorption (λmax) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| 8-Nitroquinoline | 6-Bromo-8-nitro-1,2-dihydroquinolinyl | 345 nm | 0.003 | researchgate.net |

| Nitrobenzyl | o-Nitrobenzyl (oNB) | ~280 nm | 0.19 | nih.gov |

| Nitrobenzyl | 1-(2-Nitrophenyl)ethyl (NPE) | ~280 nm | 0.63 | nih.gov |

| Coumarin | 7-Hydroxycoumarin-4-ylmethyl (HCM) | ~375 nm | ~0.025 | wiley-vch.de |

| Coumarin | 7-(Diethylamino)coumarin (DEACM) | ~390-400 nm | up to 0.3 | wiley-vch.de |

Applications in Controlled Release and Spatiotemporal Regulation

The primary application of photolabile caging groups is the controlled release of bioactive molecules. researchgate.net By attaching a molecule like a carboxylic acid to the 8-nitroquinoline cage, its biological activity is temporarily blocked. The inactive "caged" compound can then be introduced into a biological system.

Irradiation with light at a specific wavelength cleaves the caging group, releasing the active molecule at a precise time and location. This technique provides powerful spatiotemporal control over biological processes. researchgate.net While the research on 8-nitroquinoline cages is focused on the fundamental design and photochemistry, their intended application aligns with the established use of other photoremovable groups for releasing neurotransmitters, signaling molecules, and drugs within cells or tissues. wiley-vch.denih.gov

Mechanistic Investigations of Biological Activities

In Vitro Studies on Antimicrobial Activity

The antimicrobial properties of quinoline (B57606) derivatives are well-documented, and 8-Nitroquinoline-4-carboxylic acid is no exception. Its efficacy against various pathogens is attributed to a multi-faceted mechanism of action.

Inhibition of Bacterial Growth and Pathogen Cytotoxicity

Research has demonstrated that derivatives of this compound can effectively inhibit the growth of a spectrum of bacteria. For instance, derivatives of 1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid have shown significant antibacterial activity. nih.gov Specifically, the parent compound and its derivative with a simple primary aliphatic amine at the C-7 position exhibited potent activity against Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) of approximately 0.97 µg/mL and 1.2 µg/mL, respectively. Their activity against Escherichia coli was also noted, with MICs of 4.7 µg/mL and 8.8 µg/mL, respectively. nih.gov

The substitution at the C-7 position of the quinoline ring plays a crucial role in determining the antibacterial spectrum and potency. For example, the introduction of ethoxy or n-butyl groups at this position resulted in compounds with strong activity against Gram-positive bacteria, with MIC values around 0.58 µg/mL and 0.65 µg/mL. nih.gov Conversely, these same derivatives showed weaker activity against Gram-negative bacteria. nih.gov This suggests that the lipophilicity and electronic properties of the substituent at C-7 are key determinants of antibacterial efficacy.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives

| Compound | Substituent at C-7 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

|---|---|---|---|---|

| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Chloro | 0.97 | 4.7 | nih.gov |

| 7-amino-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Amino | 1.2 | 8.8 | nih.gov |

| 7-ethoxy-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Ethoxy | 0.58 | 37.5 | nih.gov |

| 7-n-butyl-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | n-Butyl | 0.65 | 15 | nih.gov |

Disruption of Cellular Processes and Enzyme Activity Inhibition

The antimicrobial action of quinoline derivatives often involves the disruption of essential cellular processes. One of the primary targets for many quinolones is DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair. While specific studies on this compound's effect on these enzymes are part of a broader understanding of quinolone action, it is hypothesized that it shares this mechanism. Furthermore, some quinoline derivatives have been found to increase the permeability of the bacterial cell membrane, leading to the leakage of cytoplasmic contents and cell death. nih.gov

In Vitro Studies on Anticancer Activity

In addition to its antimicrobial properties, this compound and its analogs have demonstrated potential as anticancer agents. Their activity is believed to stem from their interactions with fundamental cellular components and their ability to halt cell proliferation.

Interaction with Deoxyribonucleic Acid (DNA) and Proteins

The planar structure of the quinoline ring system allows it to intercalate between the base pairs of DNA. researchgate.net This interaction can lead to conformational changes in the DNA double helix, disrupting processes like replication and transcription, which are vital for rapidly dividing cancer cells. researchgate.net The accumulation of DNA damage can trigger cellular stress responses and ultimately lead to apoptosis (programmed cell death). researchgate.net

Furthermore, quinoline derivatives can inhibit the activity of key proteins involved in cancer progression, such as topoisomerases. researchgate.netnih.gov By inhibiting these enzymes, which are essential for managing DNA topology during replication, the compounds can induce DNA strand breaks and subsequent cell death. researchgate.net Some derivatives of 8-hydroxyquinoline (B1678124), a related compound, have also been shown to chelate metal ions that are crucial for the function of enzymes involved in tumor growth. researchgate.netnih.gov

Inhibition of Cellular Proliferation in Cancer Cell Lines

Numerous in vitro studies have confirmed the cytotoxic effects of quinoline derivatives against various cancer cell lines. For example, derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have shown potent inhibitory activity against MLLr leukemic cell lines. nih.gov The mechanism for this inhibition was found to be the induction of G0/G1 phase cell cycle arrest and cell differentiation, rather than apoptosis. nih.gov

Another related compound, 8-hydroxy-5-nitroquinoline (Nitroxoline), has been identified as a potent anticancer agent, exhibiting greater cytotoxicity in human cancer cell lines than other halogenated 8-hydroxyquinolines. researchgate.netnih.gov Its activity is enhanced by the presence of copper. researchgate.netnih.gov

Table 2: Anticancer Activity of a 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivative (P6)

| Activity | Observation | Reference |

|---|---|---|

| SIRT3 Inhibitory Activity (IC50) | 7.2 µM | nih.gov |

| Effect on MLLr Leukemic Cell Lines | Potent inhibitory activity | nih.gov |

| Mechanism of Action | Induction of G0/G1 phase cell cycle arrest and cell differentiation | nih.gov |

Mechanisms Involving Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a key mechanism through which certain chemical compounds can exert therapeutic effects, particularly in the context of cancer. While direct studies on this compound's apoptotic mechanisms are not extensively detailed in the provided search results, related quinoline and quinazoline (B50416) derivatives offer significant insights. For instance, a novel quinolin-8-yl-nicotinamide, QN523, has been shown to induce stress response and autophagy in pancreatic cancer, processes closely linked to apoptosis. nih.gov This compound triggers endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which are known to be constitutively active in pancreatic ductal adenocarcinoma (PDAC) and contribute to its progression and drug resistance. nih.gov Targeting the ER stress response pathway is a promising strategy for treating PDAC, as it can lead to cell death through apoptosis and other mechanisms like ferroptosis. nih.gov

Furthermore, another study on a quinazoline derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (compound 6e), demonstrated its ability to induce apoptosis in human breast cancer cells (MCF-7). mdpi.comresearchgate.net At its IC50 concentration, this compound arrested the cell cycle in the G1 phase and triggered cellular apoptosis. mdpi.comresearchgate.net This suggests that the quinoline and quinazoline scaffolds, which are structurally related to this compound, can be modified to create compounds with significant pro-apoptotic properties. The presence of a carboxylic acid group appears to be crucial for the biological activity of these compounds. mdpi.com

Antileishmanial Activity Studies

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Quinoline alkaloids and their derivatives have demonstrated promising antileishmanial activity. nih.gov Studies have shown that certain synthetic quinoline analogs are effective against Leishmania species. For example, 2-amino-8-hydroxyquinoline has shown high antileishmanial activity. nih.gov Another related compound, 8-hydroxyquinoline (8HQN), has been shown to have in vitro activity against Leishmania martiniquensis, with IC50 values of 1.60 ± 0.28 µg/mL for promastigotes and 1.56 ± 0.02 µg/mL for intracellular amastigotes. nih.gov

Interestingly, 8HQN also exhibited a synergistic effect when used in combination with amphotericin B, a conventional antileishmanial drug. nih.gov This suggests that quinoline derivatives could be used as part of a combination therapy to enhance efficacy and potentially reduce the toxicity of existing treatments. nih.gov The antileishmanial activity of these compounds underscores the therapeutic potential of the quinoline scaffold in combating parasitic infections.

Antimalarial Activity against Plasmodium falciparum Strains

Malaria, caused by Plasmodium parasites, remains a significant global health issue. The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with drugs like primaquine (B1584692) and tafenoquine (B11912) being 8-aminoquinoline (B160924) derivatives. nih.gov Research has explored various 8-aminoquinoline analogs for their activity against blood-stage Plasmodium falciparum. nih.gov

Several 8-aminoquinoline derivatives have shown potent activity, with some compounds exhibiting IC50 values in the nanomolar range, an order of magnitude more potent than primaquine. nih.gov One proposed mechanism of action for these compounds is the inhibition of hematin (B1673048) polymerization. nih.gov It is also noteworthy that orotic acid (uracil-6-carboxylic acid) is essential for the intraerythrocytic growth of P. falciparum, and derivatives of orotic acid have shown antimalarial activity. nih.gov This suggests that the carboxylic acid moiety, as present in this compound, could be a relevant feature for antimalarial activity. The development of new quinoline-based compounds continues to be a promising strategy to overcome drug resistance in P. falciparum. mdpi.com

Other Emerging Biological Activities of Related Quinoline Derivatives

Quinoline derivatives have been widely investigated for their anti-inflammatory properties. nih.govresearchgate.net These compounds can target various pharmacological targets involved in the inflammatory cascade, such as cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumor necrosis factor-α (TNF-α) converting enzyme (TACE). nih.gov The nature and position of substituents on the quinoline ring are crucial for their activity and target specificity. For instance, quinolines with a carboxylic acid moiety have shown COX inhibition. nih.gov

Studies on pyrazolo[4,3-c]quinoline derivatives have demonstrated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, indicating a potent anti-inflammatory effect. mdpi.com Similarly, other quinoline derivatives have shown significant inhibition of pro-inflammatory cytokines like TNF-α and interleukin-6 (IL-6). researchgate.net Furthermore, imidazo[4,5-c]quinoline derivatives have been found to potently inhibit both the JAK/STAT and NF-κB signaling pathways, which are key drivers of inflammation, and have shown efficacy in models of inflammatory bowel disease. acs.org Some quinoline-carboxylic acid derivatives have also displayed appreciable anti-inflammatory activities in comparison to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov

The antioxidant potential of quinoline derivatives has been a subject of significant research. mdpi.comnih.govnih.gov These compounds can act as radical scavengers through mechanisms such as hydrogen atom transfer and single electron transfer. nih.govnih.gov The antioxidant efficiency of these derivatives is often compared to standards like Trolox and ascorbic acid. nih.govnih.gov

The type and position of functional groups on the quinoline ring significantly influence their antioxidant activity. mdpi.com For example, an increase in the number of hydroxyl groups generally enhances antioxidant potential. mdpi.com While some studies have shown that certain quinoline derivatives possess strong antioxidant activity against radicals like DPPH and ABTS mdpi.com, others have found that some quinoline-carboxylic acids lack significant DPPH radical scavenging capacity. nih.gov In some cases, quinoline derivatives have demonstrated antioxidant effects by reducing lipid peroxidation. researchgate.netredalyc.org The diverse findings highlight the structural dependency of the antioxidant properties of quinoline compounds.

Antiviral Effects

While specific antiviral studies on this compound are not extensively documented in publicly available research, the broader class of quinoline derivatives has demonstrated significant antiviral properties. cancer.gov The antiviral activity of quinoline compounds is often attributed to various mechanisms, including the inhibition of viral enzymes essential for replication. cancer.gov

One pertinent example is nitroxoline, a nitroquinoline derivative, which has shown broad-spectrum antimicrobial activity and has been investigated for its antiviral potential. researchgate.net The presence of the nitro group on the quinoline scaffold is a key structural feature that may contribute to its biological effects.

Furthermore, research on quinoline-4-carboxylic acid analogues has identified a key molecular target for their antiviral activity: the human enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). nih.govacs.org DHODH is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, which are essential building blocks for viral RNA and DNA synthesis, thereby impeding viral replication. nih.gov This mechanism of targeting a host cell factor is a promising strategy for developing broad-spectrum antiviral agents. nih.gov Given that this compound shares the quinoline-4-carboxylic acid core, it is plausible that it could exert antiviral effects through a similar mechanism of DHODH inhibition.

Studies on related quinoline derivatives have shown activity against a range of viruses, including Dengue virus. nih.gov These compounds were found to act at the early stages of the viral infection cycle and impair the accumulation of the viral envelope glycoprotein, without showing direct virucidal activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of quinoline derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies on related quinoline-4-carboxylic acid analogues have provided valuable insights into the key structural features required for potent biological activity, particularly as DHODH inhibitors. nih.govacs.org

The quinoline-4-carboxylic acid moiety itself is considered a crucial pharmacophore. nih.gov The carboxylic acid at the 4-position is essential for activity, as it typically forms critical interactions, such as salt bridges, with key residues within the enzyme's active site. nih.gov

The substitution pattern on the quinoline ring significantly influences the compound's potency. For instance, in a series of quinoline-based DHODH inhibitors, substitutions at the C6 position of the quinoline ring were found to be more potent than their unsubstituted counterparts. acs.org The nature of the substituent also plays a critical role. The introduction of various groups at different positions on the quinoline core allows for the modulation of the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its binding affinity to the target protein. nih.govnih.gov

The following table summarizes the structure-activity relationships observed in a series of quinoline-4-carboxylic acid derivatives as DHODH inhibitors, which can provide a model for understanding the potential SAR of this compound.

Table 1: Structure-Activity Relationship of Quinoline-4-Carboxylic Acid Derivatives as DHODH Inhibitors

| Compound ID | R1 Substituent (at C2) | R2 Substituent (at C6) | DHODH IC50 (nM) |

|---|---|---|---|

| Analog 1 | Phenyl | H | >10,000 |

| Analog 2 | Phenyl | F | 48.5 |

| Analog 3 | 4-Fluorophenyl | H | 2,540 |

| Analog 4 | 4-Fluorophenyl | F | 9.71 |

| Analog 5 | 3-Fluorophenyl | F | 26.2 |

Data synthesized from studies on quinoline-4-carboxylic acid analogues as DHODH inhibitors. nih.govacs.org

The data clearly indicates that the presence and nature of substituents at both the C2 and C6 positions have a profound impact on the inhibitory potency. For instance, the introduction of a fluorine atom at the C6 position (Analog 2 vs. Analog 1) dramatically increases the activity. Similarly, a fluorine-substituted phenyl group at C2, combined with a fluorine at C6 (Analog 4), results in the most potent compound in this series. acs.org This suggests that the electronic properties and the potential for specific interactions of the substituents are key determinants of biological activity. For this compound, the electron-withdrawing nature of the nitro group at the 8-position would significantly influence the electronic properties of the quinoline ring system, which could have a substantial effect on its interaction with biological targets.

Computational Approaches in Understanding 8 Nitroquinoline 4 Carboxylic Acid

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding how 8-nitroquinoline-4-carboxylic acid and its analogs might interact with biological targets such as enzymes or receptors.

For instance, docking studies of quinoline (B57606) derivatives have been used to investigate their binding modes within the active sites of various enzymes. nih.govresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity of the compound. nih.govresearchgate.net In the context of this compound, molecular docking can help identify potential biological targets and elucidate the structural basis for its activity. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by sampling a large number of possible binding poses and scoring them based on their predicted binding affinity. mdpi.comnih.gov

Table 1: Key Parameters in Molecular Docking Studies

| Parameter | Description |

| Scoring Function | Estimates the binding affinity (e.g., in kcal/mol) for a given binding pose. |

| Binding Pose | The predicted orientation and conformation of the ligand within the target's binding site. |

| Key Interactions | Identification of specific atomic interactions (e.g., hydrogen bonds, van der Waals forces) between the ligand and the protein. |

| Docking Score | A numerical value representing the predicted binding affinity; lower scores often indicate better binding. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. dntb.gov.ua MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational changes and stability of the ligand-protein complex. nih.gov

For quinoline-based compounds, MD simulations can assess the stability of the binding pose predicted by docking. mdpi.com These simulations can reveal how the ligand and protein adapt to each other and whether the key interactions are maintained over time. This information is crucial for validating docking results and understanding the dynamic nature of the binding process. dntb.gov.ua The simulations can also be used to study the conformational flexibility of this compound itself in different solvent environments. nih.gov

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov A pharmacophore model for this compound and its analogs can be developed based on a set of known active compounds. nih.gov

This model typically includes features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. physchemres.org Once a pharmacophore model is established, it can be used as a 3D query to screen large compound libraries to identify new molecules with the potential for similar biological activity. nih.gov This approach facilitates the rational design of new ligands with improved potency and selectivity. For quinoline derivatives, pharmacophore models have been successfully used to guide the synthesis of new inhibitors for various targets. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. researchgate.net These methods are used to investigate various properties of this compound at the quantum level.

Theoretical Analysis of Reaction Pathways and Transition States

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. mdpi.com For quinoline-4-carboxylic acids, these calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. nih.govdiva-portal.orgpku.edu.cn This allows for a theoretical analysis of reaction pathways, helping to understand the feasibility and kinetics of different synthetic routes. For example, DFT can be employed to study the Doebner reaction, a common method for synthesizing quinoline-4-carboxylic acids, to understand the reaction mechanism and predict the effects of different substituents. nih.gov

Photolysis Mechanism Elucidation

The nitro group in this compound suggests potential photochemical activity. DFT calculations can be used to investigate the photolysis mechanism of such compounds. researchgate.net Theoretical studies can shed light on the electronic excited states of the molecule and the pathways through which it might decompose or react upon exposure to light. researchgate.netresearchgate.net For instance, DFT calculations have been used to study the photolysis of other nitroaromatic compounds, revealing that reactions can proceed through triplet ground states following photoexcitation. researchgate.net This knowledge is crucial for understanding the stability of the compound under various conditions and for designing photolabile protecting groups. researchgate.net

Table 2: Key Outputs of Quantum Chemical Calculations

| Calculation Output | Description |

| Optimized Geometry | The lowest energy 3D structure of the molecule. |

| Electronic Energy | The total energy of the molecule, used to compare the stability of different isomers or conformations. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals, which are key to understanding chemical reactivity. |

| Transition State Structures and Energies | The geometry and energy of the highest point on the reaction pathway, which determines the activation energy of the reaction. |

In Silico Assessment of Bioactivity and Interaction Potential

In silico methods encompass a range of computational techniques used to predict the biological activity and interaction potential of molecules. researchgate.net For this compound, these assessments can provide a preliminary evaluation of its drug-like properties and potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of quinoline derivatives with their observed biological activity. nih.govphyschemres.org These models can then be used to predict the activity of new, unsynthesized compounds. Furthermore, in silico predictions of absorption, distribution, metabolism, and excretion (ADME) properties are essential for evaluating the pharmacokinetic profile of a potential drug candidate. researchgate.net These computational assessments help to prioritize compounds for further experimental investigation and reduce the time and cost of drug discovery. nih.gov

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the structural integrity of 8-Nitroquinoline-4-carboxylic acid. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental in providing a detailed picture of the molecular framework and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: While a specific, publicly available ¹H NMR spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the analysis of closely related structures such as 8-nitroquinoline (B147351) and quinoline-4-carboxylic acid. chemicalbook.comchemicalbook.com The spectrum would exhibit signals in the aromatic region, typically between 7.0 and 9.0 ppm, corresponding to the protons on the quinoline (B57606) ring system. The presence of the electron-withdrawing nitro group at the C8 position and the carboxylic acid group at the C4 position would significantly influence the chemical shifts of the adjacent protons, causing them to appear further downfield. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a chemical shift typically above 10 ppm. libretexts.org

¹³C NMR Spectroscopy: Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not widely available. However, based on established chemical shift ranges for the constituent functional groups, a predicted spectrum can be outlined. oregonstate.edubhu.ac.in The carbonyl carbon of the carboxylic acid would resonate in the range of 165-185 ppm. libretexts.org The carbon atoms of the quinoline ring would appear in the aromatic region, generally between 120 and 150 ppm. The carbon atom attached to the nitro group (C8) would experience a significant downfield shift due to the strong deshielding effect of the nitro group.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | 165 - 185 |

| Aromatic Protons (quinoline ring) | 7.0 - 9.0 (multiplets) | 120 - 150 |

| C-NO₂ (C8) | - | Downfield shifted in aromatic region |

| Quaternary Carbons | - | Present in the aromatic region |

Note: The predicted values are based on typical chemical shift ranges for the respective functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and nitro functional groups. nist.gov

The carboxylic acid group will exhibit a very broad O-H stretching band in the region of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. libretexts.org A strong and sharp absorption band corresponding to the C=O (carbonyl) stretch is expected between 1710 and 1760 cm⁻¹. The presence of conjugation with the quinoline ring system may shift this absorption to a slightly lower wavenumber. libretexts.org

The nitro group will display two characteristic strong stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and various C=C and C=N stretching vibrations from the quinoline ring will be observed in the 1400-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1710 - 1760 (strong, sharp) |

| Nitro Group | Asymmetric N-O stretch | 1500 - 1560 (strong) |

| Nitro Group | Symmetric N-O stretch | 1300 - 1370 (strong) |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Aromatic Ring | C=C and C=N stretch | 1400 - 1600 |

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to its low volatility and the polar nature of the carboxylic acid group. For related compounds like quinoline-4-carboxylic acid, GC-MS analysis often requires derivatization to increase volatility and thermal stability. nih.govhmdb.ca Common derivatization techniques include esterification of the carboxylic acid group, for example, by reaction with an alcohol in the presence of an acid catalyst. The resulting ester is more amenable to GC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC-MS), are highly suitable for the analysis of this compound. bldpharm.combiosynth.com These techniques can handle polar and non-volatile compounds without the need for derivatization.

In a typical LC-MS analysis, a reversed-phase column (e.g., C18) would be used for separation. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or acetic acid) to improve peak shape and ionization efficiency. nih.gov UPLC-MS offers the advantage of higher resolution, faster analysis times, and increased sensitivity compared to conventional LC-MS. nih.gov

Fragmentation Analysis in Mass Spectrometry

Upon ionization (e.g., by electrospray ionization - ESI), the molecule would likely form a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. In tandem mass spectrometry (MS/MS) experiments, these precursor ions are fragmented to produce characteristic product ions.

Key predicted fragmentation pathways include:

Loss of water ([M+H - H₂O]⁺): A common fragmentation for carboxylic acids in the positive ion mode.

Loss of carbon monoxide ([M+H - CO]⁺): Another characteristic fragmentation of the carboxylic acid group.

Loss of the carboxyl group ([M+H - COOH]⁺): Resulting in the 8-nitroquinoline cation.

Loss of the nitro group ([M+H - NO₂]⁺): A typical fragmentation for nitroaromatic compounds.

Decarboxylation ([M-H - CO₂]⁻): A prominent fragmentation pathway for deprotonated carboxylic acids in the negative ion mode.

Chromatographic Separation Techniques

Chromatographic methods are fundamental in separating this compound from impurities, starting materials, and other reaction byproducts. The choice of technique depends on the specific analytical goal, whether it be for purity assessment, quantitative analysis, or reaction monitoring.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the determination of purity and for quantitative analysis of quinoline derivatives. nih.gov For compounds like this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase, such as C18 or a phenyl-silica column, is used in conjunction with a polar mobile phase. nih.govsielc.com The mobile phase often consists of a mixture of acetonitrile, methanol, and water, with additives like phosphoric acid to control ionization and improve peak shape. sielc.com

A method developed for halogenated 8-hydroxyquinoline (B1678124) compounds utilized a phenyl-silica column with a mobile phase of acetonitrile-methanol-water (30:20:50) containing 0.001 M NiCl2, with detection at 273 nm. nih.gov While not directly for this compound, this illustrates a typical setup that could be adapted. For 8-hydroxyquinoline, a Primesep 200 column with a mobile phase of 30% acetonitrile and 0.1% phosphoric acid has been used, offering good peak symmetry and efficiency. sielc.com This is particularly relevant as the basic quinoline nitrogen can interact with the stationary phase. sielc.com Quantitative analysis by HPLC demonstrates high accuracy, with recovery of standards often exceeding 98%. nih.gov

Table 1: Example HPLC Parameters for Analysis of Related Quinolines

| Parameter | Method for Halogenated 8-Hydroxyquinolines nih.gov | Method for 8-Hydroxyquinoline sielc.com |

| Stationary Phase | 10-micron phenyl-silica | Primesep 200 |

| Mobile Phase | Acetonitrile-methanol-water (30:20:50) with 0.001 M NiCl2 | 30% Acetonitrile with 0.1% Phosphoric Acid |

| Detection | 273 nm | 250 nm |

| Flow Rate | Not specified | 1.0 mL/min |

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of chemical reactions and assessing the effectiveness of purification steps. springernature.comcarolina.com For carboxylic acids like this compound, a silica (B1680970) gel plate typically serves as the stationary phase. youtube.com

The mobile phase, or eluent, is chosen based on the polarity of the compound. A common developing solution for separating analgesic compounds, some of which are acidic, is 0.5% acetic acid in ethyl acetate (B1210297). youtube.com After developing the plate, visualization of the separated spots is necessary. For carboxylic acids, specific visualization agents can be used, such as Bromocresol Green, which provides a distinct color change. illinois.edu General-purpose visualization methods include using an iodine vapor chamber or staining with potassium permanganate (B83412) or phosphomolybdic acid solutions, followed by heating. illinois.edu The position of the spot, represented by its retardation factor (Rf value), provides information about its polarity and helps in identifying the compound relative to standards. carolina.com

Table 2: Common TLC Visualization Reagents

| Reagent | Compound Class Detected | Observation |

| Bromocresol Green | Carboxylic acids illinois.edu | Color change |

| Iodine Vapor | General hydrocarbons illinois.edu | Brown spots |

| Potassium Permanganate | Compounds susceptible to oxidation illinois.edu | Yellowish spots on a purple background |

| Phosphomolybdic Acid (PMA) | Various organic compounds illinois.edu | Blue, purple, brown, or green spots on a yellow background |

Normal Phase Chromatography (NPC), where a polar stationary phase (like silica) is used with a non-polar mobile phase, is a viable separation technique. Supercritical Fluid Chromatography (SFC) is often considered a form of normal phase chromatography. wikipedia.orgnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. wikipedia.orgresearchgate.net This technique is noted for its high efficiency and reduced environmental impact. mdpi.com

SFC can be applied to a broad range of compounds, from non-polar to polar, making it suitable for the analysis of complex mixtures. mdpi.com It often employs polar stationary phases similar to those in HPLC, such as silica, aminopropyl, or cyanopropyl bonded phases. mdpi.com The principles of separation in SFC are similar to HPLC, but the use of a supercritical fluid mobile phase results in lower viscosity and higher diffusivity, leading to faster and more efficient separations. wiley.com While often described as a normal-phase technique, the capabilities of SFC extend beyond this classification. nih.gov

For highly polar and ionic compounds like carboxylic acids, Ion Exclusion Chromatography (IEC) and Hydrophilic Interaction Liquid Chromatography (HILIC) offer alternative separation mechanisms.

IEC is particularly effective for separating aliphatic carboxylic acids using a weakly acidic cation-exchange resin in the H+ form. nih.gov The separation is based on the pKa values and hydrophobicity of the acids. nih.gov Eluents such as an aqueous solution of benzoic acid and β-cyclodextrin have been used, which can enhance resolution and sensitivity with conductimetric detection. nih.gov The addition of polyols or sugars to the eluent can improve peak shape by increasing the hydrophilicity of the stationary phase surface. epa.gov

HILIC is another valuable technique for separating hydrophilic compounds. sielc.com It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous buffer. This creates a water-enriched layer on the stationary phase, and partitioning of the analyte between this layer and the mobile phase drives the separation. HILIC is capable of separating hydrophilic acids based on their polarity and pKa values. sielc.com Mixed-mode columns that combine HILIC with ion-exchange functionalities provide adjustable selectivity for complex mixtures of acids. sielc.com

Spectrophotometric Detection Methods

Spectrophotometric methods, particularly UV-Visible spectroscopy, are crucial for the detection and quantification of this compound, especially when coupled with chromatographic techniques.

This compound, containing the quinoline chromophore and a nitro group, exhibits characteristic absorption in the Ultraviolet-Visible (UV-Vis) region of the electromagnetic spectrum. Quinoline itself and its various derivatives are known to have interesting photophysical properties. researchgate.net The UV-Vis absorption spectrum is a result of electronic transitions within the molecule, primarily π-π* transitions. researchgate.net

For simple, unconjugated carboxylic acids, the UV absorption occurs at a wavelength around 210 nm, which is often not practically useful. libretexts.org However, the presence of the larger, conjugated nitroquinoline system in this compound shifts the absorption to longer, more accessible wavelengths. For comparison, various nitro-substituted 2,4-diphenylquinolines show complex absorption spectra in the near UV/Vis range. researchgate.net The specific λmax (wavelength of maximum absorbance) and molar absorptivity are unique to the compound's structure and can be used for its identification and quantification according to the Beer-Lambert law. The absorption spectrum can be influenced by the solvent and the pH of the solution. researchgate.net

Fluorescence Detection for Enhanced Sensitivity